molecular formula C12H8BIO3 B12829569 (1-Iododibenzo[b,d]furan-4-yl)boronic acid

(1-Iododibenzo[b,d]furan-4-yl)boronic acid

Cat. No.: B12829569
M. Wt: 337.91 g/mol
InChI Key: OLTSYJWQHLUZTF-UHFFFAOYSA-N
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Description

(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a dibenzofuran core

Chemical Reactions Analysis

Types of Reactions

(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .

Scientific Research Applications

(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromodibenzo[b,d]furan-4-yl)boronic acid
  • (1-Chlorodibenzo[b,d]furan-4-yl)boronic acid
  • (1-Fluorodibenzo[b,d]furan-4-yl)boronic acid

Uniqueness

(1-Iododibenzo[b,d]furan-4-yl)boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the dibenzofuran core. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom provides a good leaving group for substitution reactions, while the boronic acid group is essential for cross-coupling reactions .

Properties

Molecular Formula

C12H8BIO3

Molecular Weight

337.91 g/mol

IUPAC Name

(1-iododibenzofuran-4-yl)boronic acid

InChI

InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H

InChI Key

OLTSYJWQHLUZTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O

Origin of Product

United States

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